molecular formula C22H16BrNO4 B340256 2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE

2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE

Cat. No.: B340256
M. Wt: 438.3 g/mol
InChI Key: KMECMESNMZZBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a bromobenzoyl group, and an amino benzoate moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl benzoate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-[(2-bromobenzoyl)amino]benzoate
  • 2-Oxo-2-phenylethyl 4-[(4-chlorobenzoyl)amino]benzoate
  • 2-Oxo-2-phenylethyl 4-[(4-fluorobenzoyl)amino]benzoate

Uniqueness

2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

phenacyl 4-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C22H16BrNO4/c23-18-10-6-16(7-11-18)21(26)24-19-12-8-17(9-13-19)22(27)28-14-20(25)15-4-2-1-3-5-15/h1-13H,14H2,(H,24,26)

InChI Key

KMECMESNMZZBGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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